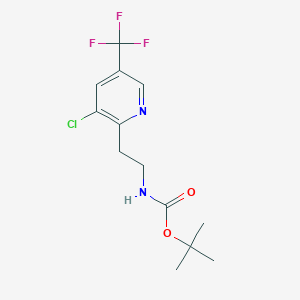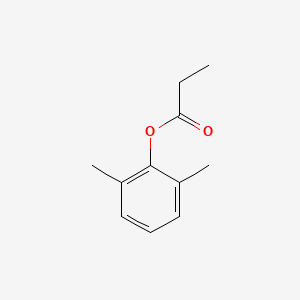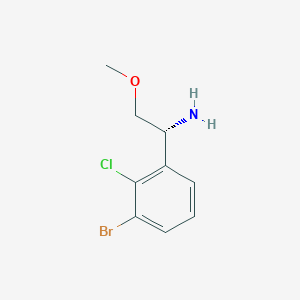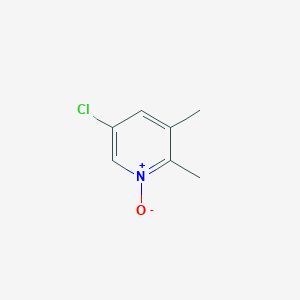
5-Chloro-2,3-dimethylpyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,3-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and two methyl groups at the 2- and 3-positions, along with an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethylpyridine 1-oxide typically involves the chlorination of 2,3-dimethylpyridine N-oxide. One common method includes the following steps:
Starting Material: 2,3-Dimethylpyridine N-oxide.
Chlorination: The reaction is carried out using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an appropriate solvent like acetonitrile (CH3CN).
Reaction Conditions: The mixture is refluxed for several hours to ensure complete chlorination.
Isolation: The product is then isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
5-Chloro-2,3-dimethylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide can be reduced back to the corresponding amine using reducing agents like zinc dust and acetic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar solvents.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: 2,3-Dimethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2,3-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-2,3-dimethylpyridine 1-oxide largely depends on its chemical reactivity. The N-oxide group can participate in various reactions, acting as an electron-withdrawing group that influences the reactivity of the pyridine ring. This can affect the compound’s interaction with biological targets, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
2,3-Dimethylpyridine N-oxide: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chloro-2,3-dimethylpyridine: Similar structure but without the N-oxide group, affecting its chemical properties and reactivity.
5-Bromo-2,3-dimethylpyridine 1-oxide: Bromine instead of chlorine, which can lead to different reactivity patterns.
Uniqueness
5-Chloro-2,3-dimethylpyridine 1-oxide is unique due to the combination of the chlorine substituent and the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and potential biological activities.
属性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC 名称 |
5-chloro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
InChI 键 |
ZAHUWPJOAKYIOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C[N+](=C1C)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
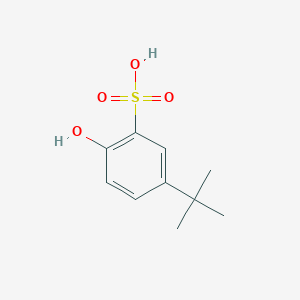
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
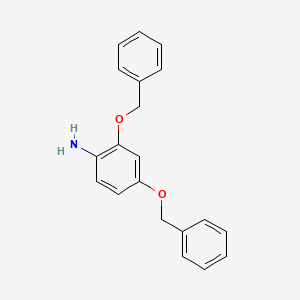
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)

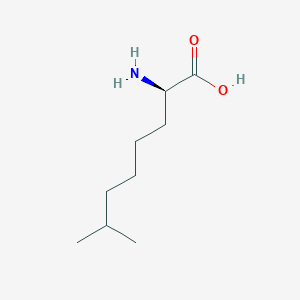
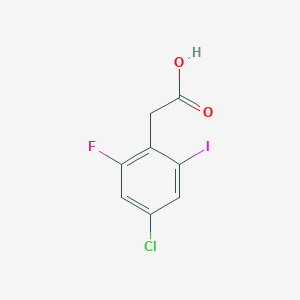
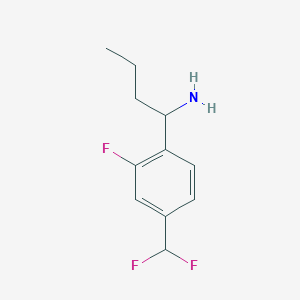
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
